

The Enigmatic 'Aranthol': Unraveling the Identity of a Pharmaceutical Impurity

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Compound of Interest

Compound Name: *Aranthol*

Cat. No.: *B3061088*

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Researchers, scientists, and drug development professionals delving into the landscape of sympathomimetic amines may encounter the compound designated as **Aranthol**. However, a thorough investigation reveals that **Aranthol**, also identified by its chemical name 2-methyl-6-(methylamino)heptan-2-ol and synonym Methamocetol, is not a therapeutic agent in its own right. Instead, it is recognized as a known impurity associated with the manufacturing of Isometheptene, a vasoconstrictor utilized in the treatment of migraines and tension headaches.

Due to its status as a synthesis byproduct, there is a notable absence of dedicated research into the discovery, history, and specific pharmacological profile of **Aranthol** itself. The scientific literature does not contain studies detailing its mechanism of action, clinical trials, or specific experimental protocols for its standalone investigation. Consequently, a comprehensive technical guide on **Aranthol** as a primary compound cannot be constructed.

The focus, therefore, shifts to Isometheptene to understand the context in which **Aranthol** emerges.

Isometheptene: The Parent Compound

Isometheptene is a sympathomimetic amine that exerts its therapeutic effect through vasoconstriction. It is a component of several combination drug products historically used for headache relief.

Historical Context

Isometheptene has been available for medical use for a considerable period. However, products containing it have faced regulatory scrutiny over the years. In the United States, for instance, certain combination products containing Isometheptene were subject to market withdrawal due to regulatory actions by the Food and Drug Administration (FDA).

Synthesis of Isometheptene and the Formation of Aranthol

The synthesis of Isometheptene, a secondary amine, can potentially lead to the formation of various impurities. While specific, detailed synthetic pathways published in open literature that explicitly delineate the formation of **Aranthol** are scarce, its chemical structure suggests it could arise as a byproduct under certain reaction conditions. The presence of a hydroxyl group in **Aranthol** (2-methyl-6-(methyamino)heptan-2-ol) distinguishes it from the parent compound, Isometheptene (N,6-Dimethylhept-5-en-2-amine).

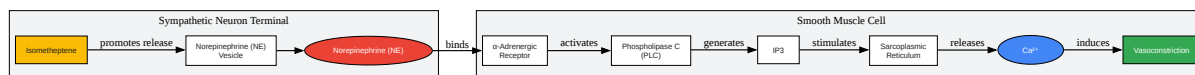
At present, detailed experimental protocols for the synthesis of Isometheptene that also include the isolation and characterization of the **Aranthol** impurity are not readily available in public domain literature. Similarly, quantitative data, such as impurity thresholds in final drug products or specific analytical methods for its detection and quantification, are typically proprietary information held by pharmaceutical manufacturers.

Mechanism of Action of the Parent Compound: Isometheptene

To provide context, the mechanism of action of Isometheptene is well-understood. As a sympathomimetic agent, it indirectly stimulates adrenergic receptors, leading to the constriction of cranial blood vessels. This action is believed to counteract the vasodilation that contributes to the pain of certain types of headaches.

Signaling Pathway for Isometheptene's Vasoconstrictive Effect

The following diagram illustrates the generally accepted signaling pathway for sympathomimetic amine-induced vasoconstriction, which is the operational mechanism of Isometheptene.



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Isometheptene's indirect sympathomimetic action.

Lack of Data for Aranthol

A comprehensive search of scientific databases and regulatory documents did not yield any of the following for **Aranthol** (Methamocetol/2-methyl-6-(methylamino)heptan-2-ol):

- Quantitative Data: No IC₅₀ values, binding affinities, pharmacokinetic data, or toxicological data are publicly available.
- Experimental Protocols: No detailed methodologies for its synthesis, isolation, or biological assays have been published.
- Signaling Pathways: As its biological activity has not been a subject of study, no signaling pathways have been elucidated.
- Clinical Trials: There is no evidence of **Aranthol** having been investigated in any clinical trials.

Conclusion

In conclusion, "**Aranthol**" is not a developed pharmaceutical compound but rather an impurity of Isometheptene. The information available in the public domain is insufficient to construct an in-depth technical guide or whitepaper as requested. The core requirements of quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways cannot be met due to the absence of research on this specific chemical entity. Future inquiries into this compound would likely require access to proprietary pharmaceutical manufacturing and quality control documentation. For researchers in drug development, the case of **Aranthol**

underscores the importance of impurity profiling in the synthesis and analysis of active pharmaceutical ingredients.

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